デキサメタゾン 21-プロピオン酸エステル

説明

Dexamethasone 21-Propionate is a synthetic corticosteroid derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical applications to treat various inflammatory and autoimmune conditions.

科学的研究の応用

Dexamethasone 21-Propionate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying corticosteroid behavior.

Biology: The compound is employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.

Medicine: It is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.

Industry: In the pharmaceutical industry, Dexamethasone 21-Propionate is used in the formulation of topical creams and ointments for treating skin conditions.

作用機序

Target of Action

Dexamethasone 21-Propionate, a derivative of Dexamethasone , primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Dexamethasone 21-Propionate, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene transcription . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction with its targets results in a wide range of effects, depending on the cell type and the physiological context .

Biochemical Pathways

The binding of Dexamethasone 21-Propionate to the glucocorticoid receptor can affect various biochemical pathways. For instance, it has been associated with metabolism-related pathways, including the biosynthesis of amino acids and cofactors . The exact pathways affected can vary depending on the specific context and the tissues involved .

Pharmacokinetics

The pharmacokinetics of Dexamethasone 21-Propionate involves its absorption, distribution, metabolism, and excretion (ADME). Dexamethasone, the parent compound, has a bioavailability of 80-90% . It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours . About 65% of Dexamethasone is excreted in the urine . The specific ADME properties of Dexamethasone 21-Propionate may vary, but they are likely to be similar.

Result of Action

The action of Dexamethasone 21-Propionate at the molecular and cellular levels leads to a reduction in inflammation and immune response . This makes it effective in the treatment of various conditions, including endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, gastrointestinal, respiratory, hematologic, neoplastic, and edematous conditions .

Action Environment

The action, efficacy, and stability of Dexamethasone 21-Propionate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, potentially leading to drug-drug interactions . Additionally, individual patient factors, such as age, sex, genetic factors, and disease state, can also influence its action .

生化学分析

Biochemical Properties

Dexamethasone 21-Propionate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of CYP3A, an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . The activity of CYP3A could be induced by Dexamethasone 21-Propionate when it is persistently administered, resulting in auto-induction .

Cellular Effects

Dexamethasone 21-Propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is associated with decreased expression of genes associated with T cell activation, including TNFSFR4 and IL21R .

Molecular Mechanism

Dexamethasone 21-Propionate exerts its effects at the molecular level through various mechanisms. It binds to glucocorticoid receptors, leading to changes in gene expression . This binding interaction can result in the inhibition or activation of enzymes, impacting various biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of Dexamethasone 21-Propionate change over time in laboratory settings. Studies have shown that it exhibits time-dependent pharmacokinetics, with changes in its clearance over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dexamethasone 21-Propionate vary with different dosages in animal models. Studies have shown that low-dose Dexamethasone 21-Propionate lessens injury and enhances the recovery process in animal models of traumatic brain injury by reducing neuroinflammation and promoting neuroprotective mechanisms .

Metabolic Pathways

Dexamethasone 21-Propionate is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can influence metabolic flux or metabolite levels . It also has effects on glucose and lipid metabolism, impacting the levels of various oncogenes in the cytoplasm .

Transport and Distribution

Dexamethasone 21-Propionate is transported and distributed within cells and tissues. It is known to have a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Dexamethasone 21-Propionate is localized within various subcellular compartments. Its activity or function can be influenced by its subcellular localization . For instance, Dexamethasone 21-Propionate treatment has been shown to significantly decrease the protein level of p21, a cyclin-dependent kinase inhibitor, in MC3T3-E1 cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone 21-Propionate involves the esterification of dexamethasone with propionic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of Dexamethasone 21-Propionate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: Dexamethasone 21-Propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: The propionate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.

類似化合物との比較

Hydrocortisone: A natural corticosteroid with similar anti-inflammatory properties but lower potency.

Prednisolone: Another synthetic corticosteroid with comparable uses but different pharmacokinetic properties.

Betamethasone: A synthetic corticosteroid with higher potency and similar applications.

Uniqueness: Dexamethasone 21-Propionate is unique due to its high potency and specific esterification, which enhances its stability and bioavailability. This makes it particularly effective in treating severe inflammatory conditions with fewer side effects compared to other corticosteroids.

生物活性

Dexamethasone 21-Propionate (DEX-P) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. Understanding its biological activity is essential for its application in clinical settings, particularly in managing inflammatory and autoimmune conditions. This article explores the mechanisms of action, pharmacodynamics, case studies, and relevant research findings on DEX-P.

Genomic Mechanisms

DEX-P functions primarily through genomic pathways by binding to the glucocorticoid receptor (GR). This receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription. The resulting increase in mRNA synthesis leads to the production of proteins that modulate inflammation. For instance, DEX-P promotes the synthesis of lipocortin, which inhibits phospholipase A2, thereby reducing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Non-Genomic Mechanisms

In addition to genomic actions, DEX-P exhibits rapid non-genomic effects. These include stabilization of cell membranes, inhibition of leukocyte migration, and modulation of cytokine production. DEX-P can inhibit nuclear factor kappa B (NF-κB), leading to decreased synthesis of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This dual mechanism allows DEX-P to exert both immediate and prolonged anti-inflammatory effects.

Pharmacodynamics

DEX-P is characterized by its high potency compared to other glucocorticoids. It is approximately 25 times more potent than hydrocortisone and has a longer duration of action, often exceeding 36 hours . Its pharmacokinetics indicate good oral bioavailability with rapid absorption; however, its penetration across the blood-brain barrier is limited under normal conditions but can increase at higher doses .

Table 1: Summary of Key Research Findings on DEX-P

Case Studies

- Postoperative Pain Management : In a meta-analysis involving multiple studies, patients receiving perineural DEX-P demonstrated a significant reduction in postoperative pain intensity at 12 and 24 hours compared to placebo groups. The duration of sensory block was also extended by an average of 6.7 hours .

- Asthma Treatment : A study indicated that DEX-P could enhance cell proliferation in airway fibroblasts from asthmatic patients, suggesting a potential role in airway remodeling processes associated with asthma .

- Adverse Effects : While generally well-tolerated, some studies reported adverse events associated with high doses of DEX-P, including increased risk of infections and complications related to immune suppression .

特性

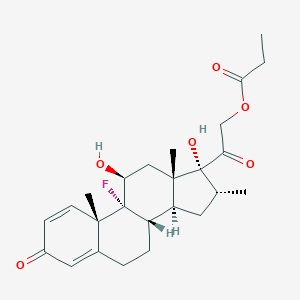

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471576 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3793-10-0 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。